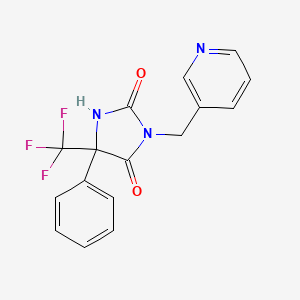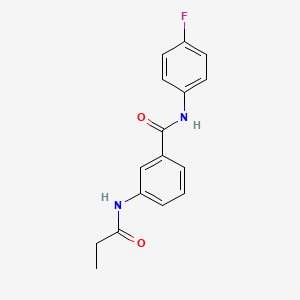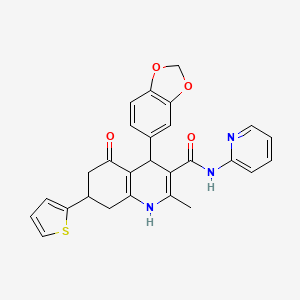![molecular formula C14H9F4NO B4171369 N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4171369.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide, commonly known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), which is a secondary messenger involved in various physiological functions, including vasodilation, platelet aggregation, and neurotransmission. BAY 73-6691 has been studied extensively for its potential applications in various scientific research fields.
Wirkmechanismus
BAY 73-6691 selectively and potently inhibits N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide, which leads to a decrease in cGMP production. This results in various physiological effects, including vasodilation, platelet aggregation inhibition, and neurotransmission modulation. BAY 73-6691 has been shown to be more potent and selective than other N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide inhibitors, such as 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) and 4,5-dihydro-1H-pyrazolo[4,3-c]quinoline-3,6-dione (DPQ).
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and neurotransmission modulation. Vasodilation is achieved through the relaxation of smooth muscle cells in blood vessels, leading to increased blood flow. Platelet aggregation inhibition is achieved through the inhibition of cGMP-dependent protein kinase, which leads to the inhibition of platelet activation. Neurotransmission modulation is achieved through the modulation of cGMP-dependent protein kinase, which leads to the modulation of neurotransmitter release and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 73-6691 has several advantages for lab experiments, including its potency and selectivity for N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide inhibition, its ability to be administered orally or intravenously, and its ability to penetrate the blood-brain barrier. However, BAY 73-6691 also has limitations, including its potential for off-target effects and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of BAY 73-6691, including the investigation of its potential applications in other scientific research fields, such as cancer and inflammation. Additionally, further studies are needed to determine the optimal dosing and administration methods for BAY 73-6691, as well as its potential for combination therapies with other drugs. Finally, the development of more potent and selective N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide inhibitors based on the structure of BAY 73-6691 may lead to the development of new therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
BAY 73-6691 has been studied extensively for its potential applications in various scientific research fields, including cardiovascular disease, pulmonary hypertension, and neurodegenerative diseases. In cardiovascular disease, BAY 73-6691 has been shown to improve cardiac function and reduce myocardial infarction size in animal models. In pulmonary hypertension, BAY 73-6691 has been shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In neurodegenerative diseases, BAY 73-6691 has been shown to protect against neuroinflammation and oxidative stress.
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-7-6-10(14(16,17)18)8-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPMYWNFAFKATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 4-cyano-3-methyl-5-[({[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4171301.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4171312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4171319.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4171335.png)
![8-ethyl-2-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4171339.png)
![N-[7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]nicotinamide](/img/structure/B4171345.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4171348.png)
![2-{[(4-methylphenyl)sulfonyl]amino}ethyl {4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazol-5-yl}carbamate](/img/structure/B4171353.png)
![4-(2,3-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4171368.png)